Minoxidil

Description

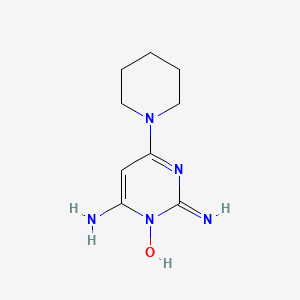

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13/h6,11,15H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMGGGWCDYVHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040685 | |

| Record name | Minoxidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.4 [ug/mL] (The mean of the results at pH 7.4), Solubility (mg/ml): propylene glycol 75, methanol 44, ethanol 29, 2-propanol 6.7, dimethylsulfoxide 6.5, water 2.2, chloroform 0.5, acetone <0.5, ethyl acetate <0.5, diethyl ether <0.5, benzene <0.5, acetonitrile <0.5. | |

| Record name | SID46500395 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Minoxidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MINOXIDIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methanol-acetonitrile, White to off-white, crystalline powder | |

CAS No. |

38304-91-5 | |

| Record name | Minoxidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | minoxidil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Minoxidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Minoxidil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MINOXIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5965120SH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MINOXIDIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

248 °C | |

| Record name | Minoxidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MINOXIDIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

From Hypertension to Hair Growth: The Unforeseen Journey of Minoxidil

A Technical Guide on the Historical Repurposing of a Potent Vasodilator

Introduction

Minoxidil, a piperidino-pyrimidine derivative, was initially developed by the Upjohn Company in the late 1950s.[1] The compound was originally investigated for the treatment of ulcers.[1] However, preclinical trials in dogs revealed an unexpected and potent vasodilatory effect, which led to a significant shift in its developmental path.[1][2] This guide provides a detailed technical overview of this compound's evolution from a treatment for severe hypertension to its widely known application for androgenetic alopecia, focusing on the key experiments and quantitative data that marked this transition.

Early Development and Antihypertensive Mechanism of Action

Initial research into a compound named N,N-diallylmelamine (DAM) for its anti-ulcer properties showed it caused a prolonged reduction in blood pressure in animal studies.[2] This led Upjohn chemists to synthesize over 200 variations, including this compound, in 1963.[1][2] The primary mechanism of action for its antihypertensive effect is the opening of adenosine triphosphate (ATP)-sensitive potassium channels in the smooth muscle cells of the vasculature.[3][4][5] This leads to hyperpolarization of the cell membrane, making contraction less likely and resulting in the relaxation of arterial smooth muscle.[6] This arterial vasodilation reduces peripheral vascular resistance, thereby lowering blood pressure.[5][7] this compound's effect is predominantly on arterioles with minimal impact on veins, which is why postural hypotension is an uncommon side effect.[3][5]

The antihypertensive activity of this compound is attributed to its sulfated metabolite, this compound sulfate.[5] The vasodilation triggers a reflex increase in heart rate and cardiac output.[7]

Clinical Trials for Severe and Resistant Hypertension

Due to its potent effects, oral this compound (trade name Loniten) was reserved for patients with severe and refractory hypertension who did not respond to other treatments.[1][4] Clinical trials demonstrated its significant efficacy in lowering blood pressure, although its use necessitated co-administration of other drugs to manage side effects like fluid retention and reflex tachycardia.[3][7]

Experimental Protocols

The clinical trials generally followed a protocol where this compound was added to an existing regimen of a beta-blocker and a diuretic.

-

Patient Population: Patients with severe, symptomatic, or organ-damaging hypertension who were unresponsive to maximal doses of at least two other antihypertensive agents and a diuretic.

-

Treatment Regimen: this compound was typically administered orally. To counteract the reflex tachycardia and fluid retention, patients were also treated with a beta-adrenergic blocking agent (like propranolol) and a diuretic (often a loop diuretic like hydrochlorothiazide).[3][8]

-

Data Collection: Blood pressure and heart rate were monitored regularly. Side effects were systematically recorded.

-

Comparative Studies: In some studies, the efficacy of this compound was compared to other vasodilators like hydralazine in the same patient cohort.[9]

Quantitative Data from Key Hypertension Studies

| Study | Number of Patients | Mean Initial Blood Pressure (mmHg) | Treatment Regimen | Mean Final Blood Pressure (mmHg) |

| Gilmore et al. (as cited in[8]) | 11 | 188/124 | This compound alone | 159/108 |

| Gilmore et al. (as cited in[3][8]) | 11 | 188/124 | This compound + Propranolol | 134/86 |

| Gottlieb et al. (1972)[9] | 11 | 191/128 | This compound + Propranolol + Hydrochlorothiazide | 142/92 |

| Gottlieb et al. (1972)[9] | 11 | 191/128 | Hydralazine + Propranolol + Hydrochlorothiazide | 168/108 |

| European Multicenter Study (as cited in[10]) | 100 | 212/125 | This compound + β-blocker + Diuretic (for an average of 8.4 months) | 151/91 |

The Serendipitous Discovery of Hypertrichosis

A significant and frequently observed side effect in patients undergoing oral this compound therapy for hypertension was hypertrichosis, an excessive growth of hair.[11][12] This was not a minor observation; reports indicated that 60-80% of patients experienced this effect.[2] The hair growth was noted on the face, shoulders, and upper arms of both male and female patients.[13] This unexpected outcome was the pivotal moment that redirected the future of this compound research.[12][14]

Transition to a Hair Loss Therapeutic

The consistent reports of hypertrichosis prompted Upjohn to investigate this compound's potential as a treatment for baldness.[2] Dermatologists, though initially skeptical, began to take notice.[2] A topical formulation was developed to localize the drug's effect to the scalp and minimize systemic side effects.[2][11]

-

Preclinical Studies: Studies on stump-tailed macaques, a species prone to baldness, showed that topical this compound could induce the regrowth of terminal hairs.[2]

-

Clinical Trials for Alopecia: The first clinical trials for androgenetic alopecia began in 1978.[2]

-

FDA Approval: Following successful trials, the U.S. Food and Drug Administration (FDA) approved oral this compound (Loniten) for severe hypertension in 1979.[1] Almost a decade later, in 1988, a 2% topical formulation (Rogaine) was approved for treating male pattern baldness, marking the first FDA-approved drug for this indication.[14][15]

Conclusion

The history of this compound is a prime example of serendipity in drug development. Originally conceived for a different therapeutic purpose, astute clinical observation of an unexpected side effect paved the way for its repurposing. The journey from a potent, last-resort antihypertensive medication to a widely used over-the-counter hair loss treatment demonstrates the importance of thorough clinical investigation and the potential for uncovering novel applications for existing pharmacological agents. The distinct mechanisms and formulations for its two approved indications highlight a successful and remarkable evolution in pharmaceutical history.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 3. This compound: An Underused Vasodilator for Resistant or Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. simsrc.edu.in [simsrc.edu.in]

- 8. ahajournals.org [ahajournals.org]

- 9. portlandpress.com [portlandpress.com]

- 10. tressless.com [tressless.com]

- 11. This compound use in dermatology, side effects and recent patents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound and its use in hair disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. surehair.com [surehair.com]

- 14. researchgate.net [researchgate.net]

- 15. britannica.com [britannica.com]

The Molecular Mechanism of Minoxidil as a Potassium Channel Opener: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minoxidil, initially developed as a potent antihypertensive agent, has found a second life as a widely used topical treatment for androgenetic alopecia. Its therapeutic effects in both domains are rooted in its function as a potassium channel opener. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action, focusing on its bioactivation, its interaction with ATP-sensitive potassium (KATP) channels, and the downstream signaling cascades it triggers in vascular smooth muscle and hair follicle cells. This document synthesizes key quantitative data, details essential experimental protocols for studying its activity, and provides visual representations of the core pathways and workflows.

Bioactivation: The Critical Role of Sulfation

This compound is a prodrug; its pharmacological activity is dependent on its conversion to an active metabolite, this compound sulfate.[1] This bioactivation is a critical step, as the sulfate metabolite is significantly more potent than the parent compound.[2]

-

Enzymatic Conversion: The sulfation of this compound is catalyzed by the sulfotransferase enzyme SULT1A1, which is present in various tissues, including the liver and, importantly for its topical application, hair follicles.[1]

-

Enhanced Potency: Studies using organ-cultured vibrissa follicles have shown that this compound sulfate is approximately 14 times more potent than this compound in stimulating cysteine incorporation, a marker for hair shaft production.[2] This highlights that the efficacy of topical this compound can be directly related to the level of SULT1A1 activity in an individual's hair follicles.

The process is essential for this compound's function; inhibiting sulfotransferase activity or scavenging sulfate groups blocks the stimulatory effects of this compound on hair follicles.[2]

Core Molecular Target: ATP-Sensitive Potassium (KATP) Channels

The primary molecular target of this compound sulfate is the ATP-sensitive potassium (KATP) channel. These channels are hetero-octameric complexes composed of four pore-forming inward-rectifier potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[3]

-

Channel Structure: KATP channels link the metabolic state of a cell (reflected by intracellular ATP/ADP levels) to its membrane potential.[4] ATP binding to the Kir6.x subunit closes the channel, while Mg-ADP interaction with the SUR subunit promotes opening.

-

Subunit Specificity: this compound's action is highly specific to the SUR subunit isoform. It selectively activates KATP channels containing the SUR2 isoform, which is prevalent in vascular smooth muscle and hair follicle dermal papilla cells.[5] It does not significantly stimulate SUR1-containing channels, which are characteristic of pancreatic β-cells.[5] Human hair follicles express genes for two KATP channel types: Kir6.2/SUR1 in the epithelial matrix and Kir6.1/SUR2B in the dermal papilla and sheath; this compound's activity is directed at the latter.[5]

Mechanism of Action in Vascular Smooth Muscle: Vasodilation

This compound's antihypertensive effect is a direct consequence of KATP channel activation in arterial smooth muscle cells.[6]

-

Channel Opening: this compound sulfate binds to the SUR2 subunit of the KATP channel, promoting its open state.

-

Potassium Efflux: Channel opening allows potassium ions (K+) to flow out of the cell, down their electrochemical gradient.

-

Hyperpolarization: The efflux of positive charge causes the cell membrane to become more negative on the inside, a state known as hyperpolarization.[7]

-

Inhibition of Calcium Influx: Hyperpolarization decreases the probability of voltage-gated Ca2+ channels opening. This reduces the influx of extracellular calcium (Ca2+) into the cell.[8]

-

Muscle Relaxation: Since intracellular Ca2+ is a critical trigger for muscle contraction, the reduced Ca2+ levels lead to the relaxation of the vascular smooth muscle.[8]

-

Vasodilation: This relaxation widens the arteries, decreasing peripheral resistance and thereby lowering blood pressure.[6]

Mechanism of Action in Hair Follicles: Hair Growth Stimulation

The mechanism by which this compound stimulates hair growth is more complex and not fully elucidated, but KATP channel opening in dermal papilla cells (DPCs) is considered the initiating event. Several downstream pathways are implicated:

-

Increased Blood Flow: Localized vasodilation in the scalp's microcirculation is thought to improve the delivery of oxygen, blood, and nutrients to the hair follicles, supporting the high metabolic activity of the anagen (growth) phase.[8][9]

-

Upregulation of Growth Factors: this compound stimulates the production of Vascular Endothelial Growth Factor (VEGF), which promotes vascularization around the follicles.[9]

-

Prolongation of Anagen Phase: this compound appears to shorten the telogen (resting) phase, causing follicles to prematurely enter the anagen phase. It may also prolong the duration of the anagen phase itself.[9]

-

Signaling Cascade Activation: It is thought to promote the survival of DPCs by activating both Extracellular signal-Regulated Kinase (ERK) and Akt signaling pathways, which in turn increases the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[10]

-

Prostaglandin Synthesis: this compound activates prostaglandin-endoperoxide synthase-1, which can enhance hair growth.[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the activity of this compound.

Table 1: Potency and Efficacy (EC50)

| Parameter | Target Channel | Cell Type | Value (μM) | Reference |

|---|---|---|---|---|

| EC50 (Activation) | Sarcolemmal KATP (sarcKATP) | Guinea-Pig Ventricular Myocytes | 182.6 | [3][11] |

| EC50 (Activation) | Mitochondrial KATP (mitoKATP) | Guinea-Pig Ventricular Myocytes | 7.3 |[3][11] |

Note: The ~25-fold higher potency for mitochondrial KATP channels suggests a potential role in cardioprotective effects.[3]

Table 2: Binding Affinity and Other Parameters

| Parameter | Target/Assay | Value | Notes | Reference |

|---|---|---|---|---|

| Relative Potency | Cysteine incorporation in hair follicles | 14x | This compound sulfate is 14 times more potent than this compound. | [2] |

| Binding (Ki) | SUR2B ([3H]GBC competition) | Inactive | This compound sulfate did not inhibit [3H]glibenclamide binding in the absence of MgATP. | [4] |

| Protein Binding | Plasma Proteins | Negligible | this compound does not bind to plasma proteins. |[9] |

Detailed Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound sulfate on KATP channel currents in a target cell line (e.g., HEK293 cells stably expressing Kir6.2/SUR2B).

Objective: To determine the dose-response relationship of this compound sulfate-induced KATP channel activation.

Materials:

-

Cells: Adherent target cells cultured on glass coverslips.

-

External Solution (mM): 140 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES (pH 7.4 with KOH).

-

Internal (Pipette) Solution (mM): 140 KCl, 1 MgCl2, 11 EGTA, 10 HEPES, 1 ATP (pH 7.2 with KOH).

-

Test Compound: this compound sulfate dissolved in the external solution at various concentrations.

-

Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, inverted microscope.

Workflow Diagram:

Procedure:

-

Preparation: Place a coverslip with cultured cells into the recording chamber and perfuse with the external solution.

-

Pipette Positioning: Fill a glass micropipette with the internal solution. Under microscopic guidance, approach a target cell with the pipette tip.

-

Seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Access: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and chemical continuity between the pipette and the cell interior.

-

Recording: Clamp the membrane potential at a holding potential (e.g., -60 mV). Record the baseline current. The presence of ATP in the pipette solution should keep the KATP channels closed.

-

Drug Application: Perfuse the chamber with the external solution containing a known concentration of this compound sulfate.

-

Data Acquisition: Record the resulting outward current as K+ ions flow out of the cell through the opened KATP channels.

-

Dose-Response: Repeat steps 5-7 with increasing concentrations of this compound sulfate to construct a dose-response curve and calculate the EC50.

Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to investigate the interaction of this compound sulfate with the SUR2B subunit.

Objective: To determine if this compound sulfate competes for the same binding site as a known SUR ligand.

Materials:

-

Membrane Preparation: Membranes isolated from cells overexpressing the target KATP channel (e.g., Kir6.2/SUR2B).

-

Radioligand: A high-affinity SUR ligand, such as [3H]glibenclamide.

-

Test Compound: Unlabeled this compound sulfate at various concentrations.

-

Incubation Buffer (mM): 50 Tris-HCl, 5 MgCl2 (pH 7.4).

-

Wash Buffer: Ice-cold incubation buffer.

-

Equipment: 96-well plates, vacuum filtration manifold, glass fiber filters, scintillation counter.

Workflow Diagram:

Procedure:

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand ([3H]glibenclamide), and varying concentrations of the unlabeled test compound (this compound sulfate).

-

Controls: Include wells for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + a high concentration of an unlabeled competitor).

-

Incubation: Incubate the plate (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[12]

-

Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound sulfate. Plot the data to determine the IC50 (the concentration of this compound sulfate that inhibits 50% of specific radioligand binding). If this compound sulfate competes, the Ki (inhibition constant) can be calculated.

Conclusion

The molecular mechanism of this compound is a clear example of prodrug activation leading to specific ion channel modulation. Its action as a KATP channel opener, mediated by its active metabolite this compound sulfate, directly causes hyperpolarization of cell membranes. In vascular smooth muscle, this leads to a predictable and potent vasodilatory effect. In the more complex environment of the hair follicle, this same initial action triggers a cascade of signaling events that collectively promote cell survival and prolong the anagen growth phase. The quantitative differences in its effects on various KATP channel isoforms and the intricacies of its downstream signaling pathways remain active areas of research, holding potential for the development of more targeted and effective therapies for both hypertension and alopecia.

References

- 1. This compound sulfate - Wikipedia [en.wikipedia.org]

- 2. This compound sulfate is the active metabolite that stimulates hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound opens mitochondrial KATP channels and confers cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding and effect of KATP channel openers in the absence of Mg2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human hair follicles contain two forms of ATP-sensitive potassium channels , only one of which is sensitive to this compound | Semantic Scholar [semanticscholar.org]

- 6. This compound: An Underused Vasodilator for Resistant or Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical pharmacology of potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. This compound opens mitochondrial K(ATP) channels and confers cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

The Role of Minoxidil Sulfate in Hair Follicle Stimulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minoxidil, a widely utilized therapeutic agent for androgenetic alopecia, functions as a prodrug that requires bioactivation to its sulfated form, this compound sulfate, to exert its stimulatory effects on hair follicles. This technical guide provides an in-depth examination of the pivotal role of this compound sulfate as the active metabolite in promoting hair growth. It elucidates the enzymatic conversion process, delves into the molecular mechanisms of action, presents quantitative data from key studies, and offers detailed experimental protocols for the methodologies cited. The guide aims to serve as a comprehensive resource for researchers and professionals in the fields of dermatology, pharmacology, and drug development.

Introduction

Initially developed as an antihypertensive medication, this compound's therapeutic potential in hair regrowth was discovered as a side effect. Subsequent research has established that this compound itself is not the primary effector molecule. Instead, its efficacy is dependent on its conversion to this compound sulfate within the hair follicle. This biotransformation is a critical step, and the level of the enzyme responsible for this conversion has been correlated with the clinical response to topical this compound treatment. Understanding the intricacies of this compound's activation and its downstream signaling pathways is paramount for optimizing existing therapies and developing novel treatments for hair loss.

Bioactivation of this compound

This compound is converted to its active form, this compound sulfate, by the enzyme sulfotransferase, specifically the SULT1A1 isoenzyme, which is present in the outer root sheath of hair follicles. This enzymatic reaction involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to this compound. The efficiency of this conversion varies among individuals and is a key determinant of treatment response.

Mechanism of Action of this compound Sulfate

The precise mechanisms by which this compound sulfate stimulates hair follicles are multifaceted and not yet fully elucidated. However, several key pathways have been identified:

-

Potassium Channel Opening: this compound sulfate is a known potassium channel opener. By activating ATP-sensitive potassium channels (KATP) in the cell membranes of vascular smooth muscle and hair follicle cells, it is thought to increase the influx of potassium ions, leading to hyperpolarization. This may promote vasodilation, thereby improving blood flow and the delivery of oxygen and nutrients to the hair follicle.

-

Stimulation of Growth Factors: this compound sulfate has been shown to upregulate the expression of Vascular Endothelial Growth Factor (VEGF) in dermal papilla cells. VEGF is a potent angiogenic factor that plays a crucial role in hair follicle development and the maintenance of the anagen (growth) phase.

-

Activation of the Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is a critical regulator of hair follicle morphogenesis and cycling. This compound has been demonstrated to activate this pathway in dermal papilla cells, leading to the nuclear translocation of β-catenin and the transcription of target genes that promote cell proliferation and prolong the anagen phase.

-

Modulation of Prostaglandin Synthesis: this compound stimulates the production of prostaglandin E2 (PGE2), which is known to promote hair growth.

-

Proliferative and Anti-Apoptotic Effects: this compound promotes the survival of dermal papilla cells by activating both the ERK and Akt signaling pathways and by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.

Quantitative Data

The following tables summarize key quantitative findings from preclinical and clinical studies on this compound and this compound sulfate.

Table 1: In Vitro Potency and Efficacy

| Parameter | Finding | Reference |

| Relative Potency | This compound sulfate is 14 times more potent than this compound in stimulating cysteine incorporation in cultured vibrissa follicles. | |

| VEGF mRNA Expression | 24 µmol/L this compound induced a six-fold increase in VEGF mRNA in dermal papilla cells. | |

| ERK Phosphorylation | 1.0 µM this compound resulted in a 351% increase in ERK phosphorylation in dermal papilla cells. | |

| Akt Phosphorylation | 1.0 µM this compound led to a 257% increase in Akt phosphorylation in dermal papilla cells. | |

| Bcl-2/Bax Ratio | 1.0 µM this compound increased Bcl-2 expression by over 150% and decreased Bax expression by more than 50% in dermal papilla cells. |

Table 2: Clinical Efficacy of Topical this compound

| Treatment Group | Outcome | Timepoint | Reference |

| 5% this compound (Men) | 45% more hair regrowth than 2% this compound group. | 48 Weeks | |

| 5% this compound (Women) | Statistically superior to 2% this compound in patient assessment of treatment benefit. | 48 Weeks | |

| 2% this compound (Women) | Moderate hair regrowth in 13-20% of patients. | Meta-analysis |

Table 3: Clinical Efficacy of Oral this compound (Female Pattern Hair Loss)

| Dose | Change in Total Hair Density | Change in Hair Diameter | Timepoint | Reference |

| 1 mg/day | 164.6 to 184.7 hairs/cm² | Not specified | 24 Weeks | |

| 0.25 mg/day | 102 to 112.2 hairs/cm² | 0.043 to 0.045 µm | 6 Months | |

| 0.25 mg/day | 102 to 115 per cm² | 0.044 to 0.048 mm | 9 Months |

Table 4: Sulfotransferase Activity and Treatment Response

| Parameter | Finding | Reference |

| Predictive Marker | Follicular sulfotransferase activity predicts this compound response. | |

| Assay Cutoff | An optical density at 405 nm of < 0.4 indicates low sulfotransferase activity. | |

| Predictive Accuracy | The assay predicts responders with 95% sensitivity and 73% specificity. | |

| Oral this compound Response | Patients with low hair follicle SULT activity had a higher response rate to oral this compound (85% vs. 43%). |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Hair Follicle Organ Culture

This protocol is adapted from studies investigating the direct effects of compounds on hair follicle growth ex vivo.

Objective: To maintain isolated hair follicles in a controlled environment to assess the effects of test compounds on hair shaft elongation and follicle morphology.

Materials:

-

Scalp biopsy specimens

-

William's E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics

-

Dissecting microscope

-

Sterile micro-dissecting instruments

-

24-well culture plates

-

Incubator (37°C, 5% CO2)

-

Test compounds (e.g., this compound sulfate) dissolved in a suitable vehicle

Procedure:

-

Obtain scalp biopsies from consenting donors under sterile conditions.

-

Under a dissecting microscope, carefully micro-dissect individual anagen VI hair follicles from the subcutaneous fat.

-

Transfer isolated follicles into a 24-well plate containing supplemented William's E medium.

-

Add the test compound or vehicle control to the culture medium at the desired concentrations.

-

Incubate the plates at 37°C in a humidified atmosphere of 5% CO2.

-

Measure hair shaft elongation daily using a calibrated eyepiece reticle on an inverted microscope.

-

At the end of the culture period, follicles can be fixed, embedded, and sectioned for histological analysis.

Sulfotransferase (SULT1A1) Activity Assay

This colorimetric assay is used to determine the activity of the SULT1A1 enzyme in plucked hair follicles, which is predictive of the response to topical this compound.

Objective: To quantify the enzymatic activity of SULT1A1 in hair follicle samples.

Materials:

-

Plucked hair follicles with intact outer root sheaths

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

-

This compound solution

-

p-Nitrophenyl sulfate (PNPS)

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Pluck 8-10 anagen hairs from the scalp and visually inspect for an intact bulb and outer root sheath.

-

Homogenize the hair follicle bulbs in assay buffer.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.

-

In a 96-well plate, combine the hair follicle extract, this compound, and PNPS.

-

Initiate the reaction by adding PAPS. The SULT1A1 enzyme will use the sulfate from PAPS to convert this compound to this compound sulfate. This is coupled with the conversion of PNPS to p-nitrophenyl.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a strong base).

-

Measure the absorbance of the product, p-nitrophenyl, at 405 nm. The absorbance is directly proportional to the SULT1A1 activity.

TCF/LEF Reporter Assay for Wnt/β-catenin Pathway Activation

This reporter gene assay is used to quantify the activation of the Wnt/β-catenin signaling pathway in response to a stimulus like this compound.

Objective: To measure the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the Wnt/β-catenin pathway.

Materials:

-

Human dermal papilla cells (DPCs)

-

Cell culture medium and supplements

-

TCF/LEF luciferase reporter vector (e.g., pTopflash)

-

Negative control vector with a mutated TCF/LEF binding site (e.g., pFopflash)

-

A constitutively expressing Renilla luciferase vector (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound solution

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Culture human DPCs in appropriate growth medium.

-

Seed the cells into 24- or 48-well plates.

-

Co-transfect the cells with the TCF/LEF reporter vector (or the negative control vector) and the Renilla luciferase vector using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing this compound at various concentrations or a vehicle control.

-

Incubate for an additional 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. An increase in the normalized luciferase activity indicates activation of the Wnt/β-catenin pathway.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and processes described in this guide.

Caption: Bioactivation of this compound to this compound Sulfate.

The Role of Sulfotransferase 1A1 in Minoxidil Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topical minoxidil is a widely utilized therapeutic agent for androgenetic alopecia; however, its efficacy is subject to significant inter-individual variability. This guide delves into the pivotal role of the sulfotransferase enzyme, specifically SULT1A1, in the bioactivation of this compound. The conversion of this compound, a prodrug, to its active form, this compound sulfate, is a critical determinant of clinical response. This document provides a comprehensive overview of the underlying biochemical pathways, quantitative data on the correlation between SULT1A1 activity and treatment outcomes, detailed experimental protocols for assessing enzyme activity, and the influence of genetic polymorphisms.

Introduction: The Mechanism of this compound Action

This compound was initially developed as an antihypertensive medication. Its hair growth-promoting properties were a serendipitous discovery. The mechanism of action is primarily attributed to its sulfated metabolite, this compound sulfate.[1][2] this compound itself is a prodrug and requires bioactivation to exert its therapeutic effect on hair follicles.[1][3] This activation is catalyzed by the sulfotransferase enzyme SULT1A1, which is present in the outer root sheath of hair follicles.[1][2]

This compound sulfate functions as a potassium channel opener, specifically targeting ATP-sensitive potassium channels (KATP channels) in the cell membranes of vascular smooth muscle and hair follicles.[4][5][6][7] This action leads to hyperpolarization of the cell membrane. The precise downstream effects on hair follicles are not fully elucidated but are thought to include:

-

Vasodilation: Increased blood flow to the hair follicles, delivering more oxygen and nutrients essential for hair growth.[7]

-

Prolongation of the Anagen Phase: Extending the active growth phase of the hair cycle.

-

Stimulation of Follicle Proliferation: Promoting the growth of dermal papilla cells.

The efficacy of topical this compound is therefore directly dependent on the level of SULT1A1 activity within the hair follicles. Insufficient enzymatic activity results in inadequate production of this compound sulfate, leading to a poor clinical response.

Quantitative Data: SULT1A1 Activity and this compound Response

Numerous studies have established a strong correlation between follicular SULT1A1 activity and the clinical response to topical this compound. This has led to the development of assays to predict treatment efficacy.

Table 1: Predictive Value of SULT1A1 Activity Assay in Responders vs. Non-Responders

| Study Cohort | Assay Cut-off for Low Activity | Sensitivity | Specificity | Reference |

| Mixed Androgenetic Alopecia | < 0.4 OD 405 | 95% | 73% | [1][8][9] |

| Female Androgenetic Alopecia | < 0.4 AU | 93% | 83% | [10][11] |

OD 405: Optical Density at 405 nm; AU: Absorbance Units.

Table 2: Influence of SULT1A1 Genetic Polymorphisms on this compound Response

| SULT1A1 Genotype | Associated SULT1A1 Activity | Predicted Response to this compound | Reference |

| GG | High | Good responder | [12][13] |

| GA | Moderate | Intermediate responder | [12][13] |

| AA | Low | Poor responder | [13] |

A study on patients with androgenetic alopecia treated with this compound monotherapy for at least 6 months demonstrated that 84% of individuals carrying the G allele were responders, compared to only 16% of those with the A allele.[12] Furthermore, 68.8% of those with the GG variant were responders, while 84.2% of non-responders had the GA genotype.[12]

Experimental Protocols

Colorimetric Assay for SULT1A1 Activity in Plucked Hair Follicles

This assay provides a quantitative measure of SULT1A1 enzyme activity and is used to predict a patient's response to topical this compound.

Principle:

The conversion of this compound to this compound sulfate by SULT1A1 is coupled to the conversion of a chromogenic substrate, p-nitrophenyl sulfate, to p-nitrophenol. The resulting p-nitrophenol can be quantified by measuring its absorbance at 405 nm, which is directly proportional to the SULT1A1 activity in the hair follicle sample.[1][2][8]

Reagents and Materials:

-

Potassium phosphate buffer (pH 6.5)

-

Magnesium chloride (MgCl2)

-

Adenosine 3'-phosphate 5'-phosphosulfate (PAPS)

-

p-nitrophenyl sulfate

-

This compound

-

Microtiter plate (96-well)

-

Spectrophotometer (plate reader)

-

Incubator (37°C)

-

Forceps for hair plucking

Procedure:

-

Sample Collection: Pluck 5-10 hairs with visible roots from the area of the scalp to be treated.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, MgCl2, PAPS, p-nitrophenyl sulfate, and this compound.[14]

-

Incubation: Place the plucked hair follicles into a well of the microtiter plate containing the reaction mixture.

-

Enzymatic Reaction: Incubate the plate at 37°C for 4 to 16 hours. The incubation time may be adjusted based on the number of hair follicles used.[2]

-

Colorimetric Measurement: After incubation, measure the absorbance of the solution in each well at 405 nm using a spectrophotometer.

-

Data Analysis: The absorbance value is directly proportional to the SULT1A1 activity. A pre-determined cut-off value (e.g., < 0.4 OD 405) is used to classify individuals as likely non-responders.[1][8]

Genotyping of SULT1A1 Polymorphisms

Principle:

Genetic variations in the SULT1A1 gene can be identified using molecular biology techniques such as Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP). This allows for the identification of specific single nucleotide polymorphisms (SNPs) that are associated with altered enzyme activity.

Procedure Outline:

-

DNA Extraction: Genomic DNA is extracted from a biological sample (e.g., blood, saliva, or plucked hair follicles).

-

PCR Amplification: The region of the SULT1A1 gene containing the SNP of interest is amplified using specific primers.

-

Restriction Enzyme Digestion: The amplified PCR product is incubated with a specific restriction enzyme that recognizes and cuts the DNA at a sequence that is altered by the presence of the SNP.

-

Gel Electrophoresis: The resulting DNA fragments are separated by size using agarose gel electrophoresis.

-

Genotype Determination: The pattern of DNA fragments on the gel allows for the determination of the individual's genotype (e.g., GG, GA, or AA).

Signaling Pathways and Experimental Workflows

This compound Bioactivation and Mechanism of Action

Caption: Biochemical pathway of this compound activation and its effects on hair follicles.

Experimental Workflow for Predicting this compound Response

Caption: Workflow for assessing patient suitability for this compound treatment.

Logical Relationship between SULT1A1 Activity and Hair Growth

Caption: The logical cascade from SULT1A1 activity to clinical hair growth.

Conclusion and Future Directions

The sulfotransferase enzyme SULT1A1 is a critical determinant of topical this compound efficacy. The conversion of this compound to its active metabolite, this compound sulfate, is the rate-limiting step for its therapeutic action on hair follicles. The quantitative relationship between SULT1A1 activity and clinical response is well-established, paving the way for personalized medicine approaches in the treatment of androgenetic alopecia.

Future research and development efforts may focus on:

-

Upregulation of SULT1A1 Activity: Investigating compounds that can increase the expression or activity of SULT1A1 in the scalp to convert non-responders into responders.

-

Refinement of Predictive Assays: Developing more rapid and cost-effective assays for SULT1A1 activity to be used in a clinical setting.

-

Novel Drug Development: Designing hair loss treatments that bypass the need for SULT1A1 activation or target downstream pathways more directly.

By understanding the fundamental role of SULT1A1, researchers and clinicians can better predict treatment outcomes and develop more effective strategies for managing androgenetic alopecia.

References

- 1. Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the this compound treatment in patients with androgenetic alopecia: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US10633688B2 - Systems and methods for predicting response to this compound for the treatment of androgenetic alopecia - Google Patents [patents.google.com]

- 3. How to Make this compound More Effective - Perfect Hair Health [perfecthairhealth.com]

- 4. This compound opens mitochondrial KATP channels and confers cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human hair follicles contain two forms of ATP-sensitive potassium channels , only one of which is sensitive to this compound | Semantic Scholar [semanticscholar.org]

- 6. Human hair follicles contain two forms of ATP-sensitive potassium channels, only one of which is sensitive to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An analysis of gene expression data involving examination of signaling pathways activation reveals new insights into the mechanism of action of this compound topical foam in men with androgenetic alopecia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. Novel enzymatic assay predicts this compound response in the treatment of androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. SULT1A1: Can This Gene Predict Hair Regrowth From this compound? [perfecthairhealth.com]

- 13. Genetic Markers Predicting this compound Success - Oana - Posts [oanahealth.com]

- 14. US8691518B2 - Systems and methods for predicting response to this compound for the treatment of androgenetic alopecia - Google Patents [patents.google.com]

Minoxidil's intricate dance with dermal papilla cells: A deep dive into activated signaling pathways

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the cellular signaling pathways activated by minoxidil in dermal papilla cells. This guide provides a granular view of the molecular mechanisms that underpin this compound's well-known hair growth-promoting effects, with a focus on quantitative data, detailed experimental protocols, and visual pathway representations.

This compound, a widely used topical treatment for androgenetic alopecia, exerts its therapeutic effects by modulating a complex network of intracellular signaling cascades within the dermal papilla cells (DPCs), which are crucial for regulating hair follicle cycling and growth. This whitepaper systematically dissects these pathways, offering a valuable resource for those engaged in hair loss research and the development of novel therapeutics.

Pro-proliferative and Anti-Apoptotic Effects: The ERK/Akt Pathway

This compound has been shown to significantly enhance the proliferation and survival of human DPCs.[1][2][3] This is achieved through the activation of two key signaling pathways: the extracellular signal-regulated kinase (ERK) and the protein kinase B (Akt) pathways.[1][2][3][4] Activation of ERK and Akt promotes cell survival and counteracts apoptosis, in part by modulating the expression of the Bcl-2 family of proteins.[1][2][3][4] Specifically, this compound treatment leads to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax, thereby shifting the cellular balance towards survival.[1][2][3][4]

Quantitative Effects of this compound on ERK/Akt Pathway Components

| Parameter | This compound Concentration | Fold Change / Percent Increase | Reference |

| ERK Phosphorylation | 0.1 µM | 287% increase | [1][2][3] |

| ERK Phosphorylation | 1.0 µM | 351% increase | [1][2][3] |

| Akt Phosphorylation | 0.1 µM | 168% increase | [1][2][3] |

| Akt Phosphorylation | 1.0 µM | 257% increase | [1][2][3] |

| Bcl-2 Expression | 1.0 µM | >150% increase | [1][2][3][4] |

| Bax Expression | 1.0 µM | >50% decrease | [1][2][3][4] |

Experimental Protocol: Western Blot Analysis of ERK, Akt, Bcl-2, and Bax

To assess the impact of this compound on the ERK/Akt pathway, human dermal papilla cells are cultured and treated with varying concentrations of this compound. Following treatment, cell lysates are prepared and subjected to Western blot analysis.

-

Cell Culture and Treatment: Human DPCs are cultured in a suitable medium. At near confluence, the cells are treated with this compound (e.g., 0.1 µM and 1.0 µM) for a specified duration (e.g., 1 hour for phosphorylation studies).

-

Protein Extraction: Cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), total Akt, Bcl-2, and Bax.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using densitometry software, and the relative protein expression is normalized to a loading control such as β-actin or GAPDH.

Anagen Phase Prolongation: The Wnt/β-catenin Pathway

The anagen, or growth phase, of the hair cycle is significantly influenced by the Wnt/β-catenin signaling pathway. This compound has been demonstrated to activate this pathway in DPCs, providing a plausible explanation for its ability to prolong the anagen phase.[5][6][7] This activation leads to the nuclear accumulation of β-catenin, which in turn stimulates the transcription of downstream target genes such as Lef-1 and Axin2.[5] Furthermore, this compound has been shown to increase the phosphorylation of GSK3β, a negative regulator of β-catenin, thereby promoting its stability and activity.[5]

Experimental Protocol: TCF/LEF Reporter Assay

To quantify the activation of the Wnt/β-catenin pathway by this compound, a TCF/LEF luciferase reporter assay is commonly employed.

-

Cell Culture and Transfection: Human DPCs are seeded in multi-well plates. The cells are then co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., pTOPflash) and a control plasmid with a mutated TCF/LEF binding site (e.g., pFOPflash). A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.

-

This compound Treatment: After a post-transfection period, the cells are treated with this compound at various concentrations.

-

Luciferase Assay: Following treatment, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold change in reporter activity in this compound-treated cells is calculated relative to untreated control cells.

The Role of ATP-Sensitive Potassium (KATP) Channels

The prevailing hypothesis for this compound's mechanism of action revolves around its function as a potassium channel opener.[8][9] this compound is a prodrug that is converted to its active form, this compound sulfate, by the sulfotransferase enzyme SULT1A1, which is present in hair follicles.[10] this compound sulfate then activates ATP-sensitive potassium (KATP) channels in the cell membranes of DPCs.[10][11] This leads to potassium ion efflux, hyperpolarization of the cell membrane, and a cascade of downstream events that are thought to contribute to hair growth. While the precise downstream effects are still under investigation, it is believed that this change in membrane potential influences calcium ion influx and the release of growth factors. Human hair follicles express two types of KATP channels, with the Kir6.1/SUR2B channel being present in dermal papilla and responsive to this compound.[11]

Experimental Protocol: Patch Clamp Electrophysiology

The patch clamp technique is the gold standard for studying the activity of ion channels like KATP channels.

-

Cell Preparation: Cultured human DPCs are prepared for electrophysiological recording.

-

Pipette Fabrication: Glass micropipettes with a very fine tip are fabricated and filled with a specific ionic solution.

-

Giga-seal Formation: The micropipette is brought into close contact with the cell membrane, and a high-resistance seal (giga-seal) is formed.

-

Recording Configurations: Different patch clamp configurations (e.g., cell-attached, whole-cell, inside-out) can be used to study channel properties. For studying the direct effect of this compound sulfate, the inside-out configuration is often used.

-

Drug Application: this compound or its active metabolite, this compound sulfate, is applied to the appropriate side of the membrane (extracellular or intracellular depending on the configuration).

-

Data Acquisition and Analysis: The flow of ions through the channels is recorded as an electrical current. The data is analyzed to determine channel conductance, open probability, and the effect of the applied drug.

Stimulation of Prostaglandin Synthesis

This compound has also been shown to influence the synthesis of prostaglandins, which are known to play a role in hair follicle biology.[9][10][12] Specifically, this compound stimulates the production of prostaglandin E2 (PGE2) by activating cyclooxygenase-1 (COX-1).[10] PGE2 is believed to promote hair growth by prolonging the anagen phase.[10]

Upregulation of Vascular Endothelial Growth Factor (VEGF)

Increased vascularization around the hair follicle is thought to be beneficial for hair growth. This compound stimulates the production of Vascular Endothelial Growth Factor (VEGF) in DPCs.[9][10][12] This effect is mediated by adenosine, which acts on adenosine receptors in these cells.[13] The upregulation of VEGF likely contributes to improved blood flow and nutrient supply to the hair follicle.[9]

This technical guide provides a foundational understanding of the multifaceted signaling pathways activated by this compound in dermal papilla cells. A thorough comprehension of these mechanisms is paramount for the rational design of more effective and targeted therapies for hair loss. The provided experimental protocols serve as a practical resource for researchers aiming to investigate these pathways further.

[Insert a brief description of your organization here.]

Contact:

[Title]

[Email]

[Phone Number]

References

- 1. Effect of this compound on proliferation and apoptosis in dermal papilla cells of human hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. regrowth.com [regrowth.com]

- 3. snu.elsevierpure.com [snu.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound activates β-catenin pathway in human dermal papilla cells: a possible explanation for its anagen prolongation effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. daneshyari.com [daneshyari.com]

- 7. researchgate.net [researchgate.net]

- 8. droracle.ai [droracle.ai]

- 9. This compound-usa.com [this compound-usa.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Human hair follicles contain two forms of ATP-sensitive potassium channels, only one of which is sensitive to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. generolon.com [generolon.com]

- 13. This compound-induced hair growth is mediated by adenosine in cultured dermal papilla cells: possible involvement of sulfonylurea receptor 2B as a target of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Minoxidil on the Anagen and Telogen Phases of the Hair Cycle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minoxidil, a potent vasodilator, is the most widely used topical treatment for androgenetic alopecia. Its mechanism of action in promoting hair growth is complex and multifactorial, primarily involving the modulation of the hair follicle cycle. This technical guide provides a comprehensive overview of the effects of this compound on the anagen (growth) and telogen (resting) phases of the hair cycle. It consolidates quantitative data from preclinical and clinical studies, details relevant experimental protocols, and illustrates the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the development of hair loss therapeutics.

Introduction

The hair follicle is a dynamic mini-organ that undergoes a cyclical process of growth (anagen), regression (catagen), and rest (telogen). In androgenetic alopecia, the anagen phase is progressively shortened, and the telogen phase is prolonged, leading to the miniaturization of hair follicles and subsequent hair loss. This compound has been empirically shown to counteract this process, though its precise molecular mechanisms have been the subject of extensive research. This guide will delve into the core effects of this compound on the hair cycle, focusing on its ability to shorten the telogen phase and extend the anagen phase.

Quantitative Effects of this compound on Hair Cycle Phases

This compound's efficacy in promoting hair growth is substantiated by quantitative changes in the hair cycle, as evidenced by both preclinical and clinical studies. These changes are primarily characterized by an increase in the proportion of hairs in the anagen phase and a corresponding decrease in those in the telogen phase.

Table 1: Quantitative Data from Preclinical Studies (Animal Models)

| Animal Model | This compound Concentration | Key Findings | Citation |

| Wistar-Bratislava Rats | 2% Topical Solution | 61.7% anagen induction after 28 days of daily application. | [1] |

| Rats | 1%, 3%, and 5% Topical Solutions | Remarkable shortening of the telogen phase from approximately 20 days to 1-2 days in the third hair cycle. No significant prolongation of the anagen phase was observed, but an increased rate of DNA synthesis in the anagen bulb was noted. | [2] |

Table 2: Quantitative Data from Clinical Studies (Human Subjects)

| Study Design | This compound Concentration | Key Findings | Citation |

| Double-blind, randomized, placebo-controlled clinical trial (24 weeks) | 1.35mg sublingual (twice daily) | 8% greater increase in anagen hairs and a 21% decrease in telogen hairs in the treatment group compared to the placebo group, as measured by phototrichogram. | [3] |

| Randomized clinical trial | 5% Topical Solution | 45% more hair regrowth than 2% topical this compound at week 48. | |

| Comparative study | Not specified | An increase of 38% in the anagen/telogen ratio was observed with a topical agent containing saw palmetto, providing a comparative benchmark. | [4] |

Key Signaling Pathways Modulated by this compound

This compound's effects on the hair cycle are mediated by a complex interplay of signaling pathways within the dermal papilla cells and other cells of the hair follicle.

Potassium Channel Opening and Adenosine Signaling

This compound's primary pharmacological action is as a potassium channel opener. Its active metabolite, this compound sulfate, opens ATP-sensitive potassium channels (KATP channels) in the cell membranes of vascular smooth muscle and hair follicle cells.[5][6] This action is believed to be a critical initiating step in its hair growth-promoting effects. The opening of KATP channels leads to hyperpolarization of the cell membrane. It is hypothesized that this may lead to an increase in intracellular calcium, which in turn upregulates adenosine triphosphate (ATP) synthase activity.[5] The subsequent increase in adenosine activates adenosine A1 and A2 receptors on dermal papilla cells, triggering downstream signaling cascades.[7]

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of hair follicle development and cycling. This compound has been shown to activate this pathway in dermal papilla cells.[4] This activation leads to the nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation, ultimately prolonging the anagen phase.[8][9]

Vascular Endothelial Growth Factor (VEGF) Signaling

This compound upregulates the expression of Vascular Endothelial Growth Factor (VEGF) in dermal papilla cells.[9] VEGF is a potent angiogenic factor that increases perifollicular vascularization, thereby improving blood and nutrient supply to the hair follicle, which is essential for maintaining the anagen phase.

Prostaglandin E2 (PGE2) Signaling

This compound stimulates the production of Prostaglandin E2 (PGE2) by activating prostaglandin endoperoxide synthase-1.[6] PGE2 is known to promote hair growth. Furthermore, this compound enhances the expression of the PGE2 receptor (EP2), which is a target gene of the β-catenin pathway, creating a positive feedback loop that helps maintain the anagen phase.

Experimental Protocols

Animal Models

4.1.1. Rat Model for Anagen Induction Assessment

-

Animals: Adult female Wistar-Bratislava rats (or C57BL/6 mice for synchronized hair cycles).

-

Hair Cycle Synchronization: The dorsal skin of the animals is shaved to induce a synchronized telogen phase.

-

Treatment: A defined volume (e.g., 0.3 ml) of this compound solution (typically 2% or 5% in a vehicle of ethanol, propylene glycol, and water) is applied topically to the shaved area daily for a specified period (e.g., 28 days).[1]

-

Evaluation:

-

Phototrichogram: Serial photographs of the treated area are taken to visually assess hair regrowth.

-

Histological Analysis: Skin biopsies are collected at the end of the treatment period. The tissue is fixed, sectioned, and stained with hematoxylin and eosin (H&E). The percentage of hair follicles in the anagen and telogen phases is determined by microscopic examination. The anagen phase is identified by the presence of the hair bulb in the deep subcutis, while in the telogen phase, the follicle is located in the dermis.[1][10]

-

Hair Cycle Score (HCS): A quantitative scoring system can be used to assess the stage of the hair cycle based on histological sections.[4]

-

4.1.2. Human Scalp Xenograft Model

-

Model: Full-thickness human scalp skin from individuals with androgenetic alopecia is grafted onto immunodeficient mice (e.g., SCID mice).

-

Treatment: this compound solution is topically applied to the grafted skin.

-

Evaluation: Histological and immunohistochemical analyses are performed on the xenografts to assess changes in hair follicle morphology, proliferation markers (e.g., Ki-67), and apoptosis markers.

In Vitro Models

4.2.1. Hair Follicle Organ Culture

-

Source: Hair follicles are microdissected from human scalp skin biopsies.

-

Culture: Follicles are cultured in a serum-free medium supplemented with this compound at various concentrations.

-

Evaluation: Hair shaft elongation is measured over time using a microscope. The duration of the anagen phase in vitro can also be assessed.

4.2.2. Dermal Papilla Cell Culture

-

Source: Dermal papilla cells are isolated and cultured from human hair follicles.

-

Treatment: Cells are treated with this compound.

-

Evaluation:

References

- 1. Topical Products for Human Hair Regeneration: A Comparative Study on an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of topical this compound on hair follicular cycles of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. This compound activates β-catenin pathway in human dermal papilla cells: a possible explanation for its anagen prolongation effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound-induced-hair-growth-is-mediated-by-adenosine-in-cultured-dermal-papilla-cells-possible-involvement-of-sulfonylurea-receptor-2b-as-a-target-of-minoxidil - Ask this paper | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

- 9. The Biology and Genomics of Human Hair Follicles: A Focus on Androgenetic Alopecia [mdpi.com]

- 10. Hair loss and regeneration performed on animal models - PMC [pmc.ncbi.nlm.nih.gov]

Minoxidil's Influence on Vascular Endothelial Growth Factor (VEGF) Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minoxidil, a widely utilized therapeutic agent for androgenetic alopecia, exerts a significant influence on the expression of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor crucial for hair follicle vitality. This technical guide synthesizes the current understanding of the molecular mechanisms underpinning this compound-induced VEGF upregulation. It provides a detailed overview of the key signaling pathways, quantitative data from seminal studies, and comprehensive experimental protocols. This document is intended to serve as a thorough resource for researchers and professionals in the fields of dermatology, pharmacology, and drug development.

Introduction

This compound was initially developed as an antihypertensive medication due to its vasodilatory properties.[1][2] Its unexpected side effect of hypertrichosis led to its repurposing as a topical treatment for hair loss. The therapeutic effect of this compound on hair growth is multifaceted, with one of its key mechanisms being the stimulation of perifollicular vascularization.[3] This is largely attributed to its ability to upregulate the expression of VEGF, a critical signaling protein that promotes the formation of new blood vessels, thereby enhancing the delivery of oxygen and nutrients to the hair follicles.[1][4] An adequate blood supply is essential for maintaining the anagen (growth) phase of the hair cycle.[5][6]

This guide delves into the core of this compound's action on VEGF expression, focusing on the molecular pathways and experimental evidence that substantiate this connection.

Molecular Mechanisms of this compound-Induced VEGF Expression

The upregulation of VEGF by this compound is a complex process involving multiple signaling pathways. While initially thought to be primarily linked to its role as a potassium channel opener, recent research has unveiled a more intricate mechanism involving the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).

The HIF-1α-Dependent Pathway

A primary mechanism by which millimolar concentrations of this compound induce VEGF is through the inhibition of HIF-prolyl hydroxylase (PHD) enzymes.[5][7][8]

-

Inhibition of PHD: this compound directly inhibits PHD-2, an enzyme responsible for hydroxylating HIF-1α under normoxic conditions.[7] This inhibition is thought to occur through interference with the normal function of ascorbate, a cofactor for PHD.[5][8]

-

Stabilization of HIF-1α: The hydroxylation of HIF-1α targets it for degradation by the von Hippel-Lindau (VHL) protein-dependent ubiquitin-proteasome system.[7][8] By inhibiting PHD, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α protein in the cell.[5][7][8]

-

VEGF Gene Transcription: Stabilized HIF-1α translocates to the nucleus and binds to the hypoxia-response element (HRE) in the promoter region of the VEGF gene, thereby activating its transcription and subsequent protein expression.[5][8]

This pathway has been shown to be independent of adenosine receptors, which are implicated in VEGF induction at lower, micromolar concentrations of this compound.[5][7][8]

Caption: this compound-induced VEGF expression via the HIF-1α pathway.

Other Potential Mechanisms

While the HIF-1α pathway is a significant contributor, other mechanisms may also be at play:

-

Potassium Channel Opening: this compound is a known ATP-sensitive potassium channel (KATP) opener.[2][9] This action leads to vasodilation and increased blood flow, which can indirectly support a favorable environment for hair growth.[1] Human hair follicles express two types of KATP channels, with the SUR2B subtype found in the dermal papilla being sensitive to this compound.[9]

-

Prostaglandin Synthesis: this compound may activate prostaglandin-endoperoxide synthase-1, leading to increased production of prostaglandins which are known to influence the hair cycle.[1]

-

Wnt/β-catenin Signaling: VEGF can activate the β-catenin signaling pathway, which is crucial for hair follicle development and regeneration.[3]

Quantitative Data on this compound's Effect on VEGF Expression

The following tables summarize the quantitative findings from key studies investigating the impact of this compound on VEGF expression in various experimental models.

Table 1: In Vitro Studies

| Cell Type | This compound Concentration | Fold Increase in VEGF mRNA | Fold Increase in VEGF Protein/Secretion | Reference |

| Human Dermal Papilla Cells (DPCs) | 0.2, 2, 6, 12, 24 µmol/L | Dose-dependent increase; 6-fold at 24 µmol/L | Significantly elevated | [6][10] |

| Human Dermal Papilla Cells (DPCs) | 2 mmol/L | - | Approx. 1.5-fold | [7] |

| Human Keratinocytes (HaCaT cells) | 2 mmol/L | - | Approx. 2-fold | [7] |

Table 2: In Vivo Studies

| Model | Treatment | Change in VEGF Levels | Reference |

| Mice (dorsal skin) | 5% topical this compound solution | Elevated VEGF levels | [5][8] |

| Humans (Androgenetic Alopecia) | 1 mg/day oral this compound (12 weeks) | Significant increase in serum VEGF (from 152.12 to 217.88 pg/ml) | [4][11] |

| Human Hair Follicle Xenotransplants | 5% topical this compound | Significantly upregulated VEGF-A protein expression | [12] |

Detailed Experimental Protocols

This section outlines the methodologies employed in pivotal studies to assess the effect of this compound on VEGF expression.

Cell Culture and this compound Treatment

-

Cell Lines:

-

Human Dermal Papilla Cells (DPCs): Isolated from human scalp skin and cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Human Keratinocytes (HaCaT cells): An immortalized human keratinocyte cell line, also typically cultured in DMEM with FBS.

-

-

Treatment Protocol:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The growth medium is then replaced with fresh medium containing various concentrations of this compound (e.g., ranging from micromolar to millimolar concentrations) or a vehicle control.[6][7][10]

-

Incubation times vary depending on the endpoint being measured, for instance, 10 hours for VEGF secretion analysis or 4 hours for HIF-1α protein level assessment.[5][8]

-

Measurement of VEGF mRNA Expression

-

Method: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR).

-

Protocol:

-

RNA Extraction: Total RNA is extracted from treated and control cells using a suitable kit (e.g., TRIzol reagent).

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is then used as a template for qPCR with primers specific for the VEGF gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of VEGF mRNA is calculated using the ΔΔCt method.[6][10]

-

Measurement of VEGF Protein Expression and Secretion

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protocol:

-

Sample Collection: For secreted VEGF, the cell culture supernatant is collected after the treatment period. For intracellular VEGF, cell lysates are prepared.[6][10]

-

ELISA Procedure: A commercial VEGF ELISA kit is used. Briefly, samples and standards are added to a microplate pre-coated with a VEGF capture antibody.

-